![molecular formula C19H22FN3O3S B2919766 2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1798029-98-7](/img/structure/B2919766.png)
2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
Phenylpiracetam (Phenotropil) is a racetam drug derived from Piracetam . The only modification is the addition of a phenyl group to its structure . It appears to require much lower doses for similar properties, and appears to have psychostimulatory effects .
Molecular Structure Analysis
Phenylpiracetam is the piracetam structure with an additional phenyl group attached to the pyrrolidone nucleus . Due to the chiral center at the fourth position of the pyrrolidinone ring, it can exist in an S or R isomer .Physical And Chemical Properties Analysis
The molecular formula of a similar compound, METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE, is C 13 H 17 NO 2 . Its molecular weight is 219.28 .Scientific Research Applications
Enzyme Inhibition and Selectivity
- A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, including compounds with a fluorine atom. They found that the introduction of a fluorine atom can preserve COX-2 potency and notably increase COX1/COX-2 selectivity, which is significant in developing selective cyclooxygenase-2 inhibitors (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Complexation and Fluorescence Studies
- Coleman et al. (2010) described the preparation of a fluorophore that specifically detects Zn2+. The fluorophore exhibits fluorescent complexes when bound to Zn2+, demonstrating its potential in bioanalytical applications (Coleman, May, & Lincoln, 2010).
Antitumor Activity
- Huang et al. (2001) designed and synthesized sulfonamide derivatives to obtain potent antitumor agents with low toxicity. These derivatives exhibited significant antitumor activity and low toxicity in mice (Huang, Lin, & Huang, 2001).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamide and evaluated their anti-inflammatory activity. This research contributes to the development of novel anti-inflammatory drugs (Sunder & Maleraju, 2013).
Enzyme Inhibitory Potential
- Abbasi et al. (2019) investigated new sulfonamides for their potential as enzyme inhibitors. Their study enhances understanding of sulfonamide-based compounds in therapeutic applications (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Positron Emission Tomography Imaging
- Fujinaga et al. (2018) developed novel radiotracers containing a fluorobenzene ring for PET imaging of the translocator protein in the brain, demonstrating the compound's relevance in neuroimaging (Fujinaga, Kumata, Zhang, Hatori, Yamasaki, Mori, Ohkubo, Xie, Nengaki, & Zhang, 2018).
Corrosion Inhibition
- Kaya et al. (2016) studied piperidine derivatives, including those with sulfonamide groups, for their corrosion inhibition properties on iron, highlighting the compound's industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Detection of Glutathione in Cells
- Yin et al. (2014) developed cyanine-based fluorescent probes containing sulfonamide groups for detecting glutathione in cell cultures and live tissues. This research has significant implications for understanding cellular processes (Yin, Kwon, Kim, Lee, Kim, Hu, Ryu, & Yoon, 2014).
Mechanism of Action
properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-10-4-5-11-18(17)27(25,26)22-14-19(24)21-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16,22H,6,9,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKMPZNYFYDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
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